Ajuforrestin A
Description
Structure
3D Structure
Properties
IUPAC Name |
7,11-dihydroxy-3,4,8,11b-tetramethyl-1,2-dihydronaphtho[2,1-f][1]benzofuran-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O4/c1-9-5-6-20(4)12(11(9)3)7-13(21)15-16(20)18(23)19-14(17(15)22)10(2)8-24-19/h7-8,22-23H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGDAVGPDHBMHBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC(=O)C3=C(C2(CC1)C)C(=C4C(=C3O)C(=CO4)C)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ajuforrestin A involves the isolation of abietane diterpenoids from Ajuga ovalifolia var. calanthe. The process typically includes:
Extraction: The plant material is subjected to solvent extraction to obtain crude extracts.
Purification: The crude extracts are then purified using chromatographic techniques such as column chromatography and high-performance liquid chromatography (HPLC).
Structural Elucidation: Spectroscopic methods, including nuclear magnetic resonance (NMR) and mass spectrometry (MS), are employed to determine the structure of this compound.
Industrial Production Methods: Currently, there are no well-documented industrial production methods for this compound. The compound is primarily obtained through extraction and purification from natural sources.
Chemical Reactions Analysis
Types of Reactions: Ajuforrestin A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Cancer Research
Ajuforrestin A is primarily studied for its anticancer properties, particularly its role as a SHP2 inhibitor:
- Cell Line Studies : Research indicates that this compound effectively induces apoptosis in A549 lung cancer cells, showcasing its potential as a therapeutic agent for lung cancer treatment .
- Mechanistic Studies : Investigations into its mechanism reveal that it inhibits the SHP2-ERK/AKT pathway, which is crucial for cell survival and proliferation in various cancers .
Pharmacological Studies
The pharmacokinetic properties of this compound have been assessed using computational predictions:
- Drug-Likeness : The compound meets several criteria outlined by common drug discovery rules, suggesting its viability as a candidate for further development into a therapeutic agent .
Comparative Studies with Similar Compounds
This compound is often compared with other abietane diterpenoids to evaluate its unique properties:
| Compound Name | Activity | Notes |
|---|---|---|
| This compound | Potent SHP2 inhibitor | Induces apoptosis in A549 |
| Teuvincene G | Anticancer properties | Less potent than this compound |
| Ajugacetalsterone C | Unique structure, limited studies | Not primarily focused on SHP2 |
| Ajugapitin | Anti-inflammatory and antibacterial | Different mechanism of action |
Synthetic and Extraction Methods
The extraction and purification of this compound involve several steps:
- Extraction : Solvent extraction from Ajuga ovalifolia var. calantha.
- Purification : Techniques such as column chromatography and high-performance liquid chromatography (HPLC) are employed to isolate the compound.
- Structural Elucidation : Spectroscopic methods including NMR and mass spectrometry confirm the structure of this compound.
Case Study 1: Induction of Apoptosis in Lung Cancer Cells
In a controlled laboratory setting, researchers treated A549 lung cancer cells with varying concentrations of this compound. The findings indicated that:
- Higher concentrations led to increased rates of apoptosis.
- The mechanism was linked to the inhibition of SHP2 activity, confirming the compound's targeted action against lung cancer cells .
Case Study 2: Pharmacokinetic Evaluation
A pharmacokinetic study utilized SwissADME software to predict the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Results indicated favorable drug-like characteristics that warrant further investigation into its therapeutic potential .
Mechanism of Action
Ajuforrestin A exerts its effects by targeting the SHP2 enzyme, which is encoded by the PTPN11 gene. SHP2 is involved in various cellular signaling pathways and is closely related to tumorigenesis. This compound selectively inhibits SHP2 activity, leading to the inhibition of the SHP2-ERK/AKT signaling pathway. This inhibition results in the induction of apoptosis in A549 lung cancer cells .
Comparison with Similar Compounds
Abietane Diterpenoids from Ajuga ovalifolia
Three abietane diterpenoids (Compounds 1–3) were isolated from the same plant. While all share a core abietane structure, their functional groups and bioactivities differ:
| Parameter | Ajuforrestin A (Compound 2) | Compound 1 | Compound 3 |
|---|---|---|---|
| SHP2 Inhibition | IC₅₀ = 8.68 µM (potent) | Weak inhibition at high doses | Weak inhibition at high doses |
| SHP1 Inhibition | No significant effect | Inhibits at high doses | Inhibits at high doses |
| Apoptosis Induction | Caspase-3 activation, 72h | Not reported | Not reported |
| Structural Features | Hydroxyl, carbonyl groups | Varied substituents | Varied substituents |
Key Findings :
- This compound exhibits superior SHP2 selectivity and potency compared to Compounds 1 and 3, which require higher concentrations for SHP1/SHP2 inhibition ().
- Molecular docking reveals this compound’s unique interactions with SHP2 (e.g., π-cation interaction with His114), absent in Compounds 1 and 3 ().
Ajuforrestin B and Ajugamacrin B
Other diterpenoids from Ajuga species include Ajuforrestin B (C₂₀H₂₂O₅) and Ajugamacrin B (C₂₀H₂₆O₅).
Comparison with Functionally Similar SHP2 Inhibitors
SHP099 (Clinical Inhibitor)
SHP099 is a well-characterized SHP2 inhibitor with a distinct triazole scaffold. Comparative analysis:
| Parameter | This compound | SHP099 |
|---|---|---|
| Binding Mechanism | Hydrogen bonds (Thr218, Glu249), hydrophobic interactions | Hydrogen bonds (Lys366, Asp489), hydrophobic pocket binding |
| Selectivity | Selective for SHP2 over SHP1 | Broad-spectrum PTP inhibitor |
| Pharmacokinetics | Log Po/w = 3.74; TPSA = 70.67 Ų | Log P = 2.1; TPSA = 98.3 Ų |
| Oral Bioavailability | Predicted high (Lipinski-compliant) | Clinically validated |
Key Findings :
Hexachlorophene (SHP2/RAS Inhibitor)
Hexachlorophene, a phenolic disinfectant, inhibits SHP2/RAS pathways in KRAS-mutant NSCLC:
Tables :
Structural and Pharmacokinetic Comparison
| Compound | Molecular Formula | Log Po/w | TPSA (Ų) | SHP2 IC₅₀ |
|---|---|---|---|---|
| This compound | C₂₀H₂₀O₅Na⁺ | 3.74 | 70.67 | 8.68 µM |
| SHP099 | C₁₉H₂₁N₅O₂ | 2.1 | 98.3 | 0.71 µM |
| Hexachlorophene | C₁₃H₆Cl₆O₂ | 5.2 | 40.7 | 5.2 µM |
Binding Interactions with SHP2
| Compound | Hydrogen Bonds | Hydrophobic Interactions |
|---|---|---|
| This compound | Thr218, Glu249 | His114, Leu233, Gly246 |
| SHP099 | Lys366, Asp489 | Phe113, Val262, Met304 |
Biological Activity
Ajuforrestin A, an abietane diterpenoid isolated from Ajuga ovalifolia var. calantha, has garnered attention for its significant biological activities, particularly as a potent inhibitor of SHP2 (Src Homology Phosphatase 2). This article delves into the compound's biological activity, mechanisms of action, and potential therapeutic applications, especially in cancer treatment.
Isolation and Structural Identification
This compound was isolated using spectroscopic methods, which confirmed its structure as a diterpenoid. The compound was identified as compound 2 in various studies, demonstrating a unique configuration that contributes to its biological efficacy .
SHP2 Inhibition : this compound selectively inhibits SHP2 activity in vitro. This inhibition is crucial as SHP2 is involved in various signaling pathways that promote cell proliferation and survival, particularly in cancer cells .
Cellular Effects : The compound was shown to restrain the proliferation of A549 lung cancer cells with an IC50 value of 8.68 ± 0.96 μM. It also induced apoptosis in these cells by interfering with the SHP2-ERK/AKT signaling pathway, which is often dysregulated in cancer .
Biological Activities
The following table summarizes the key biological activities associated with this compound:
| Activity | Effect | IC50 Value (μM) |
|---|---|---|
| SHP2 Inhibition | Selective inhibition of SHP2 activity | Not specified |
| Cell Proliferation | Inhibition of A549 cell proliferation | 8.68 ± 0.96 |
| Apoptosis Induction | Induces apoptosis via ERK/AKT pathway modulation | Not specified |
Research Findings
Several studies have highlighted the promising potential of this compound in cancer therapy:
- In Vitro Studies : Research indicates that this compound effectively induces apoptosis in lung epithelial cells by targeting the SHP2 pathway, suggesting its role as a therapeutic agent against lung cancer .
- Pharmacokinetic Properties : The predicted pharmacokinetic properties of this compound were assessed using SwissADME software, indicating favorable characteristics for drug development, including good absorption and bioavailability profiles .
- Comparative Efficacy : In comparative studies, this compound exhibited superior efficacy compared to previously studied compounds from the same plant species, highlighting its potential as a lead compound for further development in cancer treatment .
Q & A
Q. How should researchers handle discrepancies between computational predictions and experimental results for this compound’s mechanisms?
- Methodological Answer : Re-validate computational models with updated parameters (e.g., solvent effects, protonation states). Perform experimental controls (e.g., mutagenesis assays) to test predicted binding sites. Publish dual datasets to highlight limitations of current predictive algorithms .
Tables for Reference
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
